

Chemical structure and properties of formoterol hemifumarate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Formoterol hemifumarate hydrate

Cat. No.: B1264874 Get Quote

Formoterol Hemifumarate Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for **formoterol hemifumarate hydrate**. Formoterol is a potent and long-acting β 2-adrenergic receptor agonist widely utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). This document consolidates critical data on its chemical identity, solubility, and thermal characteristics. Furthermore, it details its mechanism of action through the β 2-adrenergic signaling pathway and provides comprehensive experimental protocols for its analysis by High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and thermal analysis techniques.

Chemical Structure and Identity

Formoterol hemifumarate hydrate is the salt of the potent β 2-adrenoceptor agonist, formoterol, with fumaric acid. It exists as a hydrate, indicating the presence of associated water molecules within its crystal structure.

Chemical Structure:



- Formoterol: A molecule characterized by a formamide group and two chiral centers, leading to four possible stereoisomers. The therapeutically active form is the (R,R)-enantiomer.
- Fumaric Acid: An unsaturated dicarboxylic acid that forms a salt with two molecules of formoterol.
- Hydrate: The crystalline form incorporates water molecules. The dihydrate is a common form.

Table 1: Chemical Identification of Formoterol Hemifumarate Hydrate

Parameter	Value	Reference(s)
IUPAC Name	but-2-enedioic acid;bis(N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide)	[1]
CAS Number	183814-30-4	[2][3]
Molecular Formula	C ₄₂ H ₅₂ N ₄ O ₁₂ (hemifumarate)	[1]
C ₁₉ H ₂₄ N ₂ O ₄ · 0.5C ₄ H ₄ O ₄ · H ₂ O (hemifumarate monohydrate)	[4]	
C ₄₂ H ₅₆ N ₄ O ₁₄ (fumarate dihydrate)	[5]	
Molecular Weight	804.9 g/mol (hemifumarate)	[1]
840.91 g/mol (hemifumarate dihydrate)	[3]	
Appearance	White to off-white solid	[2][3]

Physicochemical Properties

The physicochemical properties of **formoterol hemifumarate hydrate** are crucial for its formulation, delivery, and bioavailability.



Table 2: Physicochemical Properties of Formoterol Hemifumarate Hydrate

Property	Value	Reference(s)
Melting Point	138-140 °C	[6]
Solubility	DMSO: 20 mg/mL	[7]
Methanol: 1 mg/mL	[7]	
Water: Slightly soluble	[7]	_
рКа	pKa1 (amine): 7.9	[8]
pKa2 (phenol): 9.2	[8]	
Polymorphism	Exists in multiple polymorphic and solvated forms, including three anhydrates, a dihydrate, a diethanolate, and a diisopropanolate. The dihydrate is often the most stable form.	[9][10]

Mechanism of Action: β2-Adrenergic Signaling Pathway

Formoterol is a long-acting β 2-adrenergic receptor (β 2-AR) agonist. Its therapeutic effect in asthma and COPD is primarily due to its ability to relax bronchial smooth muscle.[8][11]

Upon inhalation, formoterol binds to β 2-ARs on the surface of airway smooth muscle cells. This binding activates a cascade of intracellular events:

- G-Protein Activation: The activated β2-AR couples to a stimulatory G-protein (Gs).
- Adenylyl Cyclase Activation: The α -subunit of the Gs protein activates the enzyme adenylyl cyclase.

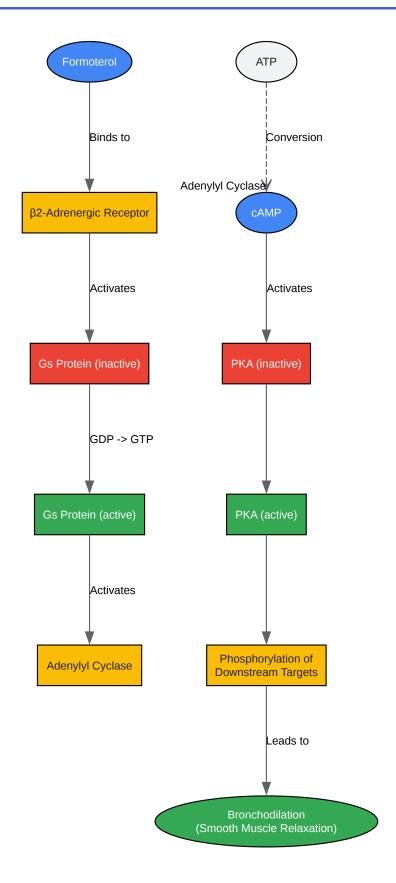






- cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent protein kinase A (PKA).
- Phosphorylation of Downstream Targets: PKA phosphorylates several downstream target proteins, leading to a decrease in intracellular calcium concentrations.
- Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the relaxation of airway smooth muscle, resulting in bronchodilation.





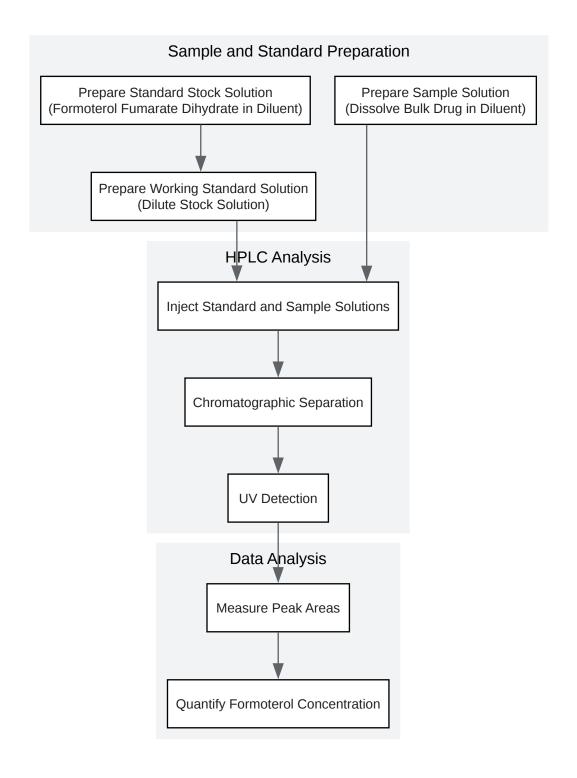
Click to download full resolution via product page

Figure 1. Formoterol's Mechanism of Action Signaling Pathway.



Experimental Protocols High-Performance Liquid Chromatography (HPLC)

This method is suitable for the assay and quantification of formoterol fumarate dihydrate in bulk drug substance.





Click to download full resolution via product page

Figure 2. HPLC Analysis Workflow for Formoterol.

Table 3: HPLC Method Parameters

Parameter	Specification	Reference(s)
Column	Develosil C18 (250 mm \times 4.6 mm, 5 μ m)	[4]
Mobile Phase	20 mM KH ₂ PO ₄ : Acetonitrile (65:35 v/v), pH 3.0	[4]
Flow Rate	1.2 mL/min	[4]
Detection	UV at 240 nm	[4]
Injection Volume	50 μL	[4]
Column Temperature	Ambient	[4]
Diluent	Water : Methanol (70:30 v/v)	[4]

Methodology:

- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of formoterol fumarate dihydrate reference standard in the diluent to obtain a known concentration.
- Sample Solution Preparation: Accurately weigh and dissolve the formoterol fumarate dihydrate bulk drug substance in the diluent to a similar concentration as the standard solution.
- Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
- Quantification: Calculate the amount of formoterol fumarate in the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.



UV-Vis Spectrophotometry

This method can be used for the qualitative and quantitative analysis of formoterol fumarate in solution.

Table 4: UV-Vis Spectrophotometry Parameters

Parameter	Specification	Reference(s)
Solvent	Methanol	[11]
λтах	217 nm	[11]
Apparatus	Double beam UV-Vis spectrophotometer with 1 cm quartz cells	[11]

Methodology:

- Standard Solution Preparation: Prepare a series of standard solutions of formoterol fumarate in methanol at different known concentrations.
- Calibration Curve: Measure the absorbance of each standard solution at 217 nm and plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Prepare a solution of the sample in methanol at a concentration that falls within the range of the calibration curve. Measure its absorbance at 217 nm.
- Quantification: Determine the concentration of formoterol fumarate in the sample solution by interpolating its absorbance on the calibration curve.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to characterize the thermal properties of **formoterol hemifumarate hydrate**, including its dehydration and melting behavior.

4.3.1 Differential Scanning Calorimetry (DSC)



Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of formoterol hemifumarate hydrate into an aluminum DSC pan and hermetically seal it.
- Instrument Setup: Place the sample pan and an empty sealed reference pan into the DSC cell.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events, such as dehydration and melting. For formoterol fumarate dihydrate, a bimodal endotherm with an initial peak around 104 °C and a main peak at 130 °C has been reported.[12]

4.3.2 Thermogravimetric Analysis (TGA)

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of formoterol hemifumarate hydrate into a TGA pan.
- Instrument Setup: Place the sample pan in the TGA furnace.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a defined temperature range.
- Data Analysis: Monitor the weight loss as a function of temperature. The weight loss corresponding to the loss of water molecules can be used to confirm the hydration state of the compound.

Conclusion

This technical guide provides a comprehensive resource for researchers and professionals working with **formoterol hemifumarate hydrate**. The detailed information on its chemical structure, physicochemical properties, and mechanism of action, combined with robust experimental protocols, serves as a valuable tool for quality control, formulation development,



and further research into this important bronchodilator. The provided diagrams and tabulated data offer a clear and concise summary of the core scientific information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cAMP-dependent pathway Wikipedia [en.wikipedia.org]
- 2. cAMP Signaling Pathway Creative Biolabs [creativebiolabs.net]
- 3. improvedpharma.com [improvedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KEGG PATHWAY: map04024 [kegg.jp]
- 10. researchgate.net [researchgate.net]
- 11. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological actions of formoterol isomers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of formoterol hemifumarate hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264874#chemical-structure-and-properties-offormoterol-hemifumarate-hydrate]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com